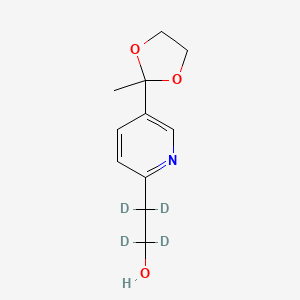

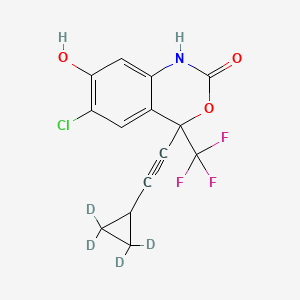

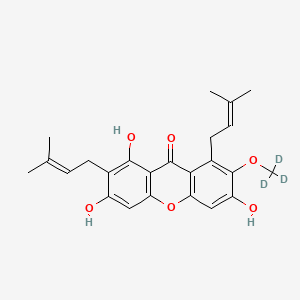

![molecular formula C14H15N3O2 B563857 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1216852-93-5](/img/structure/B563857.png)

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a unique chemical compound . It has an empirical formula of C12H11N3 and a molecular weight of 197.24 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is Cc1nc(N)cc2[nH]c3ccccc3c12 . This provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound is known to bind to DNA covalently after metabolic activations . It is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes . These are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .Physical And Chemical Properties Analysis

The compound has a melting point of 260-262°C . It is slightly soluble in methanol and water . It should be stored in a refrigerator .Scientific Research Applications

Antiviral Research

Indole derivatives, such as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, have shown promise in antiviral research. Compounds with similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The labeled acetate version can be used as a tracer or standard in studying the pharmacokinetics and metabolic pathways of these antiviral compounds.

Anti-inflammatory Studies

The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory properties . The stable isotope-labeled version of this compound could be instrumental in tracking the distribution and interaction of these drugs within biological systems.

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents . The labeled compound can be used in cancer research to understand the mechanism of action and to develop targeted therapies.

Environmental Pollutant Standards

Stable isotope-labeled compounds are utilized as standards for the detection of pollutants in various environments, including air, water, soil, sediment, and food . This particular compound can serve as a reference material in analytical methods to quantify indole derivatives in environmental samples.

DNA Strand Cleavage Studies

Research has shown that certain indole derivatives can cause DNA strand cleavage in vitro . The labeled compound can be used to trace the interaction of these derivatives with DNA and to study the mutagenic potential of indole-based compounds.

Apoptosis Induction

Some indole derivatives have been found to induce apoptosis in certain cell lines . The labeled compound could be used in apoptosis research to track the compound’s uptake and distribution in cells, aiding in the understanding of the pathways involved in programmed cell death.

Safety And Hazards

properties

IUPAC Name |

acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASZBFHIHXZWRI-PAVKVDAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

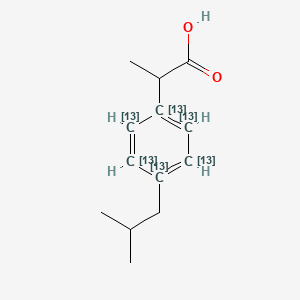

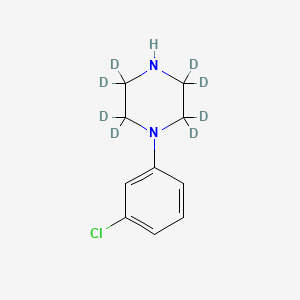

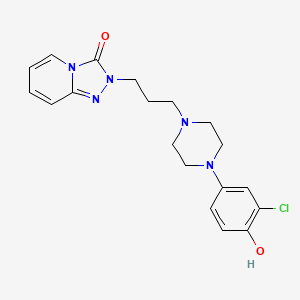

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)